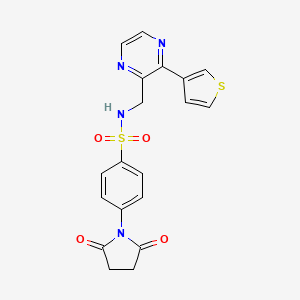
4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16N4O4S2 and its molecular weight is 428.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N2O5S, with a molecular weight of 416.5 g/mol. The structure features a dioxopyrrolidine ring, a thiophene moiety, and a benzenesulfonamide group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to the modulation of enzyme activity and receptor signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes.
- Receptor Modulation : It can bind to receptors, altering their function and resulting in downstream biological effects.
Biological Activity Studies
Recent studies have evaluated the compound's effectiveness in various biological assays. Below are some key findings:
Case Studies
Case Study 1: Cardiovascular Effects
In an isolated rat heart study, various sulfonamide derivatives were tested for their effects on perfusion pressure. The results indicated that 4-(2-aminoethyl)-benzenesulfonamide significantly reduced perfusion pressure over time, suggesting a potential application in managing cardiovascular conditions .
Case Study 2: Antioxidant Activity
A study by Umesha et al. examined the antioxidant capacity of compounds similar to the target molecule. The findings highlighted that these compounds could mitigate oxidative stress in cellular models, supporting their use in treating diseases associated with oxidative damage .
Therapeutic Potential
The diverse biological activities suggest that this compound may have therapeutic applications in:
- Cardiovascular Diseases : Due to its effects on perfusion pressure.
- Cancer Therapy : As a potential anti-cancer agent through its enzyme inhibition properties.
- Neuroprotection : Given its interaction with ionotropic receptors.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c24-17-5-6-18(25)23(17)14-1-3-15(4-2-14)29(26,27)22-11-16-19(21-9-8-20-16)13-7-10-28-12-13/h1-4,7-10,12,22H,5-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOBALNQWXQOMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














